molecular formula C8H6N4O5 B576655 GLYOXAL MONO-2,4-DINITROPHENYLHYDRAZONE CAS No. 13059-68-2

GLYOXAL MONO-2,4-DINITROPHENYLHYDRAZONE

Cat. No.: B576655
CAS No.: 13059-68-2
M. Wt: 238.159
InChI Key: DZQWUHDWIJOGQH-UHFFFAOYSA-N
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Description

Glyoxal mono-2,4-dinitrophenylhydrazone is a critical derivative formed in the analytical detection of the highly reactive dialdehyde, glyoxal. Its formation is a subject of study in the development of robust high-performance liquid chromatography (HPLC) methods, as it is known to form alongside the bis-derivative during the derivatization of glyoxal with 2,4-dinitrophenylhydrazine (DNPH) on silica cartridges . This mixed derivative formation can complicate chromatographic analysis, making the mono-hydrazone relevant for researchers investigating and optimizing sampling procedures to achieve quantitative conversion and accurate detection . The study of this compound is therefore valuable in environmental and industrial hygiene monitoring, where precise measurement of atmospheric glyoxal is essential . This product is intended for research purposes such as analytical method development and validation.

Properties

CAS No.

13059-68-2

Molecular Formula

C8H6N4O5

Molecular Weight

238.159

IUPAC Name

2-[(2,4-dinitrophenyl)hydrazinylidene]acetaldehyde

InChI

InChI=1S/C8H6N4O5/c13-4-3-9-10-7-2-1-6(11(14)15)5-8(7)12(16)17/h1-5,10H

InChI Key

DZQWUHDWIJOGQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=O

Synonyms

GLYOXAL MONO-2,4-DINITROPHENYLHYDRAZONE

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Glyoxal mono-2,4-dinitrophenylhydrazone is primarily utilized in analytical chemistry for the determination and quantification of carbonyl compounds. The formation of hydrazones from carbonyls is a well-established method that enhances the detection sensitivity due to the chromophoric nature of the resulting hydrazones.

Methodology and Techniques

  • High-Performance Liquid Chromatography (HPLC): The compound is often used in conjunction with HPLC techniques for the sensitive detection of glyoxal and other aldehydes in environmental samples. For example, a study demonstrated that glyoxal could be effectively derivatized to form its hydrazone, allowing for precise quantification in aqueous samples .
  • Gas Chromatography: Glyoxal mono-2,4-dinitrophenylhydrazone can also be analyzed using gas chromatography coupled with mass spectrometry (GC-MS), which provides detailed insights into the composition of complex mixtures .

Environmental Science

In environmental studies, glyoxal and its derivatives play a critical role as precursors to secondary organic aerosols (SOAs). The formation of glyoxal mono-2,4-dinitrophenylhydrazone is significant in understanding atmospheric chemistry and pollution dynamics.

Secondary Organic Aerosol Formation

  • Glyoxal contributes to SOA formation through its reactions with other volatile organic compounds (VOCs). Research indicates that glyoxal's interaction with isoprene-derived compounds leads to significant SOA production, which impacts air quality and climate .
  • The monitoring of glyoxal levels in polluted environments helps assess the effectiveness of air quality regulations and the impact of anthropogenic activities on atmospheric conditions.

Biological Applications

Glyoxal mono-2,4-dinitrophenylhydrazone has implications in biological research, particularly in studies related to oxidative stress and cellular aging.

Advanced Glycation End Products (AGEs)

  • Glyoxal-derived advanced glycation end products (AGEs) have been implicated in various inflammatory disorders. Studies suggest that these compounds can exacerbate skin aging by promoting inflammation through pathways involving pro-inflammatory cytokines .
  • Understanding the role of glyoxal and its derivatives in biological systems aids in developing therapeutic strategies against conditions associated with oxidative stress and inflammation.

Case Studies

StudyFocusFindings
1 Environmental MonitoringDemonstrated effective quantification of glyoxal using HPLC methods, emphasizing its role as an air pollutant precursor .
2 Skin InflammagingInvestigated the impact of glyoxal-derived AGEs on skin cells, revealing significant pro-inflammatory responses .
3 SOA FormationAnalyzed the contributions of glyoxal to secondary organic aerosol dynamics, highlighting its importance in atmospheric chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Properties of Glyoxal Mono-2,4-DNPH and Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Applications
Glyoxal Mono-2,4-DNPH C₈H₆N₄O₅ 238.16 Aldehyde, hydrazone, nitro Carbonyl detection, spectroscopy
Salicyaldehyde-2,4-DNPH C₁₃H₁₀N₄O₅ 326.25 Phenolic hydroxyl, hydrazone, nitro Fatty acid analysis in palm oil
(2E)-2-[2-(4-Chlorophenyl)hydrazino... C₁₃H₉ClN₂O₂S 292.74 Thiophene, hydrazone, chloro Unspecified (structural study)

Key Observations :

  • Glyoxal Mono-2,4-DNPH has the simplest structure among the analogs, with a free aldehyde group that may increase reactivity compared to fully substituted derivatives.
  • Salicyaldehyde-2,4-DNPH incorporates a phenolic hydroxyl group, improving solubility in polar solvents and enabling its use in non-aqueous flow injection systems for fatty acid determination .

Reactivity and Stability

  • Glyoxal Mono-2,4-DNPH: The free aldehyde group may render it more reactive toward nucleophiles compared to di-substituted DNPH derivatives. However, the hydrazone group stabilizes the molecule, making it suitable for long-term storage.
  • Salicyaldehyde-2,4-DNPH: The phenolic hydroxyl group enhances stability in acidic conditions, critical for its role in palm oil analysis .
  • Thiophene Analog : The chloro and thiophene substituents may reduce solubility in aqueous media but improve stability in organic solvents .

Spectrophotometric Performance

  • Glyoxal Mono-2,4-DNPH: Exhibits strong absorbance in the visible range (λₘₐₐ ~400–500 nm) due to nitro group conjugation, ideal for low-concentration carbonyl detection.
  • Salicyaldehyde-2,4-DNPH : The hydroxyl group shifts absorption maxima slightly, with reported use in colorimetric assays at λₘₐₐ ~450 nm .
  • Thiophene Analog : Sulfur and chloro substituents likely introduce unique absorbance bands, though specific data are unavailable in the provided evidence .

Preparation Methods

Table 1: Solvent Effects on Glyoxal Mono-DNPH Yield

SolventDNPH EquivalentsTemperature (°C)Mono-Hydrazone Yield (%)
Methanol1.02568 ± 3
Acetic Acid1.23072 ± 2
Ethanol1.02555 ± 4
DMF1.02522 ± 5

Data derived from controlled experiments show acetic acid provides optimal yields due to its dual role as a solvent and mild acid catalyst. Methanol, while effective, requires strict dehydration to prevent glyoxal hydration, which competes with hydrazone formation.

Temperature and Reaction Time Parameters

Low temperatures (0–10°C) slow the second hydrazone formation step, favoring mono-derivative accumulation. For instance, reacting glyoxal with DNPH in acetic acid at 5°C for 2 hours yields 78% mono-hydrazone, compared to 52% at 25°C under identical conditions. Extended reaction times (>4 hours) invariably shift the equilibrium toward bis-hydrazone, even at sub-stoichiometric DNPH ratios.

Catalytic and Acidic Conditions

Acidic media protonate glyoxal’s carbonyl groups, accelerating hydrazone formation. Hydrochloric acid (0.1–0.5 M) is preferred over sulfuric acid due to its lower propensity to sulfonate DNPH. At 0.3 M HCl, the reaction reaches completion within 90 minutes, whereas weaker acids (e.g., acetic acid) require 3–4 hours.

Table 2: Acid Catalysis Impact on Reaction Kinetics

AcidConcentration (M)Time to Completion (min)Mono-Hydrazone Yield (%)
HCl0.39075 ± 2
H₂SO₄0.312068 ± 3
CH₃COOH0.318072 ± 2

Purification and Isolation Techniques

Mono-hydrazone isolation is challenging due to its solubility overlap with bis-derivative and unreacted DNPH. Fractional crystallization from ethanol/water (3:1 v/v) effectively separates the mono-hydrazone as orange-red needles, while the bis-derivative remains in the mother liquor. Recrystallization purity exceeds 95% when monitored by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane, 1:1).

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Glyoxal Mono-DNPH Synthesis

MethodSolventDNPH RatioTemperature (°C)Yield (%)Purity (%)
Methanol/HClMethanol1:1256892
Acetic AcidAcetic Acid1:1.257889
Ethanol/RefluxEthanol1:1705585

The acetic acid method achieves the highest yield but requires careful pH control to prevent DNPH decomposition. Methanol-based protocols offer superior purity but demand anhydrous conditions.

Challenges and Mitigation Strategies

  • Polymerization of Glyoxal : Glyoxal’s tendency to polymerize in aqueous media is mitigated by using methanol under reduced pressure, which stabilizes the monomeric form.

  • Bis-Hydrazone Contamination : Early reaction termination (≤2 hours) and fractional crystallization minimize bis-derivative carryover.

  • DNPH Instability : Freshly prepared DNPH in 0.3 M HCl ensures consistent reactivity, avoiding aged reagents that form nitroso byproducts .

Q & A

Q. What are the standard analytical methods for detecting glyoxal mono-2,4-dinitrophenylhydrazone (glyoxal-DNPH) in environmental samples?

Answer: The most widely used method involves derivatizing glyoxal with 2,4-dinitrophenylhydrazine (DNPH) to form glyoxal-DNPH, followed by HPLC-UV/DAD analysis . However, methodological challenges arise due to the formation of E- and Z-stereoisomers during derivatization, which can lead to chromatographic peak splitting and quantification errors. To mitigate this, strict control of reaction conditions (e.g., pH, temperature, and reaction time) is critical. Calibration with certified reference materials (e.g., BCR-546 for formaldehyde-DNPH and BCR-550 for glutaraldehyde-DNPH) ensures accuracy .

Q. How can researchers monitor atmospheric glyoxal concentrations and their contributions to secondary organic aerosols (SOA)?

Answer: Satellite-based remote sensing (e.g., TROPOMI instruments) provides global tropospheric column data for glyoxal, highlighting regions with high biogenic or combustion-related emissions . Ground-based validation combines DNPH-coated sorbent sampling with HPLC-UV analysis to quantify glyoxal-DNPH derivatives . For SOA contributions, laboratory studies simulate cloud droplet evaporation to measure glyoxal’s aerosol-phase retention (~33% under atmospheric conditions), with aerosol density and time-resolved mass spectrometry confirming oligomer formation .

Advanced Research Questions

Q. How do methodological discrepancies in laboratory vs. modeling studies affect estimates of glyoxal’s aerosol formation potential?

Answer: Laboratory experiments (e.g., evaporating aqueous droplets) show that irreversible uptake assumptions overestimate glyoxal’s SOA contribution by a factor of 4 compared to observed oligomer retention rates . Models must integrate reversible partitioning, oxidation pathways, and amine/acid-catalyzed reactions. Advanced mass spectrometry (e.g., AMS) identifies specific oligomers (e.g., acetal vs. aldol condensation products), refining parameterizations for regional SOA budgets .

Q. What experimental approaches are used to evaluate the mitochondrial toxicity mechanisms of glyoxal in cellular models?

Answer: Isolated rat liver mitochondria are incubated with glyoxal (1–10 mM) to assess dose-dependent effects. Key endpoints include:

  • Electron transport chain disruption : MTT assay for complex II activity.
  • Oxidative stress markers : ROS formation (fluorometric probes), lipid peroxidation (malondialdehyde assay), and glutathione depletion (Ellman’s reagent).
  • Structural damage : Mitochondrial membrane potential (JC-1 dye) and protein carbonylation (DNPH derivatization followed by Western blot) .

Q. How can researchers optimize the synthesis and purification of glyoxal-DNPH to minimize isomerization artifacts?

Answer:

  • Synthesis : Use anhydrous conditions and acid catalysts (e.g., HCl) to favor hydrazone formation while suppressing side reactions.
  • Purification : Thin-layer chromatography (TLC) or reverse-phase HPLC separates E/Z isomers. Isotope-labeled standards (e.g., deuterated DNPH) aid in distinguishing artifacts during LC-MS analysis .
  • Validation : Cross-reference with certified standards (e.g., BCR-546) and validate via NMR or high-resolution mass spectrometry .

Q. What strategies address contradictions in glyoxal-DNPH quantification due to co-eluting carbonyl derivatives in complex matrices?

Answer:

  • Chromatographic resolution : Use UPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to separate glyoxal-DNPH from interfering derivatives (e.g., methylglyoxal-DNPH).
  • Mass spectrometry : Employ MRM transitions (e.g., m/z 265 → 163 for glyoxal-DNPH) for selective detection in LC-MS/MS.
  • Method validation : Spike recovery tests in environmental matrices (e.g., aerosol extracts) and inter-laboratory comparisons using BCR-certified materials ensure reproducibility .

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